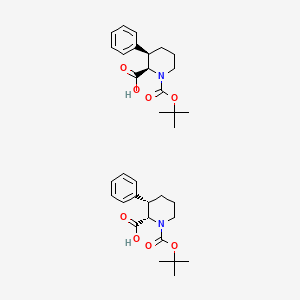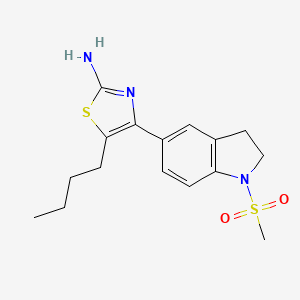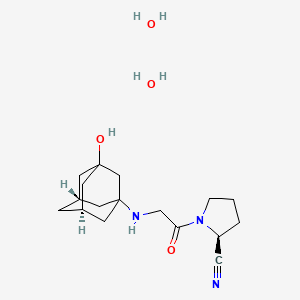
Vildagliptin dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vildagliptin dihydrate is an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. It is primarily used in the management of type 2 diabetes mellitus. By inhibiting the DPP-4 enzyme, this compound prevents the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vildagliptin dihydrate involves several steps. One common method starts with L-proline, which undergoes a reaction with chloroacetyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 3-hydroxyadamantane-1-carboxylic acid to produce Vildagliptin .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product with the desired chemical and optical purity .
Analyse Des Réactions Chimiques
Types of Reactions
Vildagliptin dihydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form inactive metabolites.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Oxidation: May involve oxidizing agents such as hydrogen peroxide.
Reduction: Can be carried out using reducing agents like sodium borohydride.
Major Products Formed
The primary product formed from the hydrolysis of this compound is an inactive metabolite. Oxidation and reduction reactions may yield various by-products depending on the specific conditions used .
Applications De Recherche Scientifique
Vildagliptin dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study DPP-4 inhibition and its effects on glucose metabolism.
Biology: Investigated for its role in modulating incretin hormones and their impact on insulin secretion.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus.
Industry: Employed in the development of new anti-diabetic drugs and formulations.
Mécanisme D'action
Vildagliptin dihydrate exerts its effects by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their degradation, this compound enhances the levels of these hormones, leading to increased insulin secretion and decreased glucagon release. This results in improved glycemic control in patients with type 2 diabetes mellitus .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
Comparison
Vildagliptin dihydrate is unique among DPP-4 inhibitors due to its specific molecular structure, which allows for selective inhibition of the DPP-4 enzyme. Compared to other similar compounds, this compound has shown a relatively low risk of hypoglycemia and a favorable safety profile .
Propriétés
Formule moléculaire |
C17H29N3O4 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile;dihydrate |
InChI |
InChI=1S/C17H25N3O2.2H2O/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16;;/h12-14,19,22H,1-8,10-11H2;2*1H2/t12-,13+,14-,16?,17?;;/m0../s1 |
Clé InChI |
MVOBUCAQTXEOGS-XQOPLDTQSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)C#N.O.O |
SMILES canonique |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



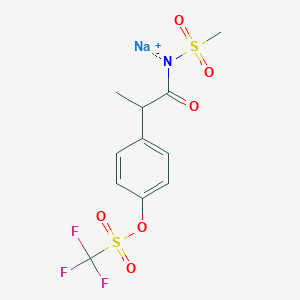
![N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B12295900.png)

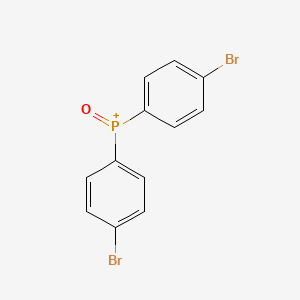

![(5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B12295930.png)

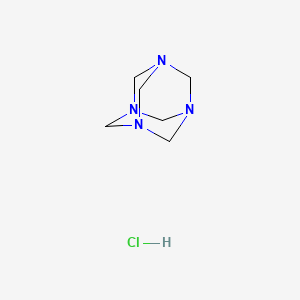
![1,1'-Bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12295944.png)
![2-Amino-5-[[3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B12295947.png)

